molecular formula C8H11IN2O2 B8004943 3-Iodo-5-methyl-pyridin-2-ylamine acetate

3-Iodo-5-methyl-pyridin-2-ylamine acetate

Cat. No.: B8004943
M. Wt: 294.09 g/mol
InChI Key: GHRUHMGZYWNQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-methyl-pyridin-2-ylamine acetate (CAS: 1820620-00-5, MFCD26792516) is a pyridine derivative characterized by a methyl group at the 5-position and an iodine atom at the 3-position of the pyridine ring. The amino group at the 2-position is protonated as an acetate salt, enhancing its solubility in polar solvents compared to its free amine form . This compound is typically synthesized for use in pharmaceutical intermediates or organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the iodine substituent . Its purity is reported as 95% in commercial catalogs, with applications in medicinal chemistry and materials science .

Properties

IUPAC Name

acetic acid;3-iodo-5-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2.C2H4O2/c1-4-2-5(7)6(8)9-3-4;1-2(3)4/h2-3H,1H3,(H2,8,9);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRUHMGZYWNQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)I.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methyl-pyridin-2-ylamine acetate typically involves the iodination of 5-methyl-2-aminopyridine followed by acetylation. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The resulting 3-iodo-5-methyl-2-aminopyridine is then reacted with acetic anhydride or acetyl chloride to form the acetate derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methyl-pyridin-2-ylamine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-5-methyl-pyridin-2-ylamine acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methyl-pyridin-2-ylamine acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The iodine atom and amine group play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a family of halogenated pyridines with structural analogs differing in substituent type, position, or counterion. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity CAS Number Key Properties
3-Iodo-5-methyl-pyridin-2-ylamine acetate I (3), CH₃ (5), NH₂·CH₃COO⁻ (2) C₈H₁₀IN₂O₂ 308.08 (calculated) 95% 1820620-00-5 High solubility in polar solvents; iodine enables cross-coupling reactions
3-Iodo-5-(trifluoromethyl)pyridin-2-amine I (3), CF₃ (5), NH₂ (2) C₆H₄F₃IN₂ 304.01 (calculated) N/A N/A Enhanced lipophilicity due to CF₃ group; reduced solubility
5-Iodopyridin-3-ylamine I (5), NH₂ (3) C₅H₅IN₂ 220.01 (calculated) N/A N/A Iodine at 5-position limits cross-coupling utility compared to 3-iodo isomers
5-Fluoro-3-iodopyridin-2-amine I (3), F (5), NH₂ (2) C₅H₄FIN₂ 253.00 (calculated) N/A N/A Fluorine increases electronegativity; potential for altered bioactivity
3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate I (3), CH₃ (5), NH₂·CF₃COO⁻ (2) C₈H₇F₃IN₂O₂ 362.06 (calculated) 95% 1820685-97-9 Trifluoroacetate counterion reduces solubility in water vs. acetate

Physicochemical and Functional Differences

  • Iodine Position : The 3-iodo substitution in the target compound facilitates regioselective coupling reactions, unlike 5-iodo analogs like 5-Iodopyridin-3-ylamine, which are less reactive in common catalytic systems .
  • Counterion Effects : The acetate salt improves aqueous solubility compared to trifluoroacetate derivatives (e.g., 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate), which are more lipophilic and suited for organic-phase reactions .
  • Substituent Electronics : The methyl group at position 5 provides steric stabilization without significantly altering electronic properties, whereas CF₃ (in 3-Iodo-5-(trifluoromethyl)pyridin-2-amine) or F (in 5-Fluoro-3-iodopyridin-2-amine) groups increase electronegativity, affecting binding interactions in medicinal applications .

Biological Activity

3-Iodo-5-methyl-pyridin-2-ylamine acetate is a pyridine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other pyridine derivatives known for various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article synthesizes available research findings on the biological activity of this compound, emphasizing its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the iodination of 5-methyl-pyridin-2-amine followed by acetylation. The general reaction pathway can be summarized as follows:

  • Iodination : The introduction of iodine at the 3-position of the pyridine ring.
  • Acetylation : Reaction with acetic anhydride or acetyl chloride to form the acetate derivative.

The efficiency and yield of these reactions can vary based on the conditions used, such as temperature and solvent choice.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyridine derivatives, including this compound. The compound has been shown to exhibit significant activity against various bacterial strains. For instance, derivatives similar to 3-Iodo-5-methyl-pyridin-2-ylamine have demonstrated potent inhibition against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli18
This compoundS. aureus20

Anti-Thrombolytic Activity

Research has indicated that pyridine derivatives can possess anti-thrombolytic properties. A study evaluating various derivatives found that compounds with halogen substitutions exhibited enhanced activity. While specific data for this compound is limited, its structural similarities suggest it may also exhibit such properties.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of pyridine derivatives have been explored in several cancer cell lines. Compounds structurally related to 3-Iodo-5-methyl-pyridin-2-ylamine have shown varying degrees of cytotoxicity against cancer cells, indicating potential as anticancer agents. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study on various pyridine derivatives showed that those with iodine substitutions had enhanced antibacterial activity against E. coli and S. aureus compared to their non-halogenated counterparts.
  • Cytotoxic Evaluation : In a study involving human cancer cell lines, a related compound demonstrated IC50 values in the low micromolar range, suggesting significant cytotoxicity and potential for development as an anticancer drug.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.